[5-(2,3-Dichlorophenyl)furan-2-yl]methanol (HCl)
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Overview
Description
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol (HCl) is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 2,3-dichlorophenyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-Dichlorophenyl)furan-2-yl]methanol typically involves the reaction of 2,3-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of [5-(2,3-Dichlorophenyl)furan-2-yl]methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of [5-(2,3-Dichlorophenyl)furan-2-yl]carboxylic acid.
Reduction: Formation of [5-(2,3-Dichlorophenyl)furan-2-yl]methane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
[5-(2,3-Dichlorophenyl)furan-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(2,3-Dichlorophenyl)furan-2-yl]methanol involves its interaction with specific molecular targets. The
Properties
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2.ClH/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10;/h1-5,14H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJVSARATAZJLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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